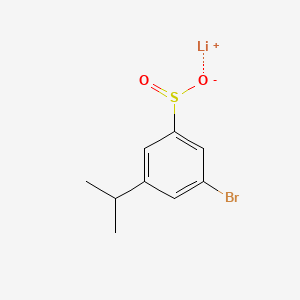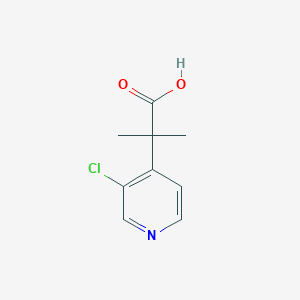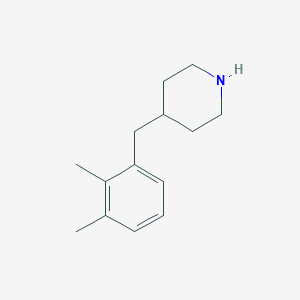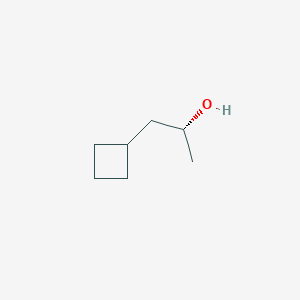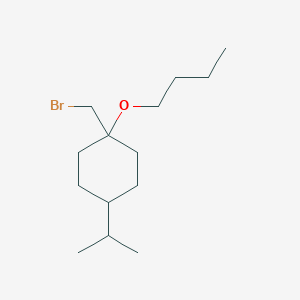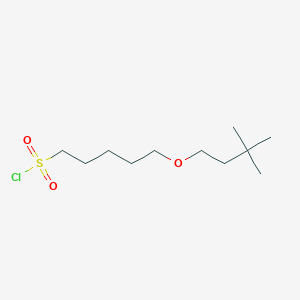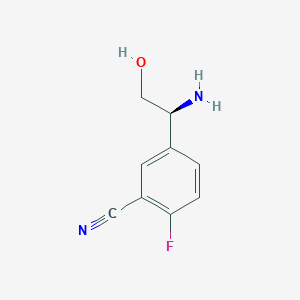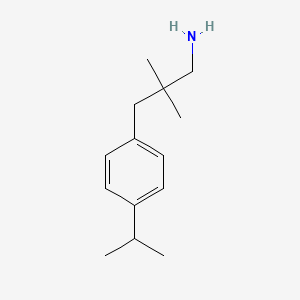
2,4-Dichloro-5,7-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5,7-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethylquinoline typically involves the chlorination of 2,4-dimethylquinoline. One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
科学研究应用
2,4-Dichloro-5,7-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development, particularly for antimalarial and anticancer therapies.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and derivative used.
相似化合物的比较
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar reactivity but different substitution patterns.
2,4-Dimethylquinoline: Lacks the chlorine atoms, resulting in different chemical and biological properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness: 2,4-Dichloro-5,7-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
属性
分子式 |
C11H9Cl2N |
|---|---|
分子量 |
226.10 g/mol |
IUPAC 名称 |
2,4-dichloro-5,7-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(12)5-10(13)14-9(11)4-6/h3-5H,1-2H3 |
InChI 键 |
WCBRZKURKFESLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
